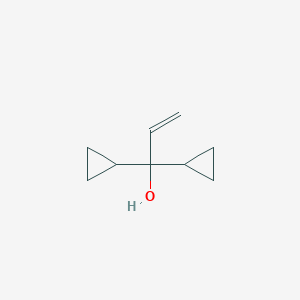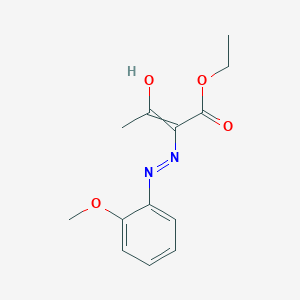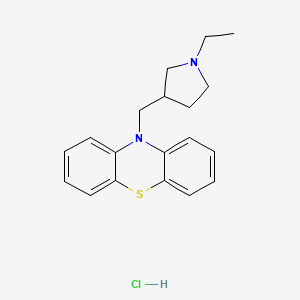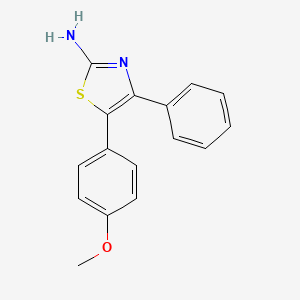
1,1-Dicyclopropylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclopropylprop-2-en-1-ol: is an organic compound with the molecular formula C9H14O and a molecular weight of 138.211 g/mol . This compound features a unique structure with two cyclopropyl groups attached to a prop-2-en-1-ol backbone. It is a rare and specialized chemical that is often used in research and development settings.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
1,1-Dicyclopropylprop-2-en-1-ol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclopropylmethylmagnesiumbromid mit Propargylalkohol unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Tetrahydrofuran (THF) und wird bei niedrigen Temperaturen durchgeführt, um die Stabilität der Cyclopropylgruppen zu gewährleisten .
Industrielle Produktionsverfahren:
Die industrielle Produktion von this compound ist aufgrund seiner Spezialität begrenzt. Bei der Produktion in größerem Maßstab beinhaltet die Synthese häufig die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen:
1,1-Dicyclopropylprop-2-en-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid in gesättigte Alkohole umwandeln.
Substitution: Die Hydroxylgruppe kann durch Reaktionen mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Thionylchlorid (SOCl2), Phosphortribromid (PBr3)
Hauptprodukte:
Oxidation: Ketone, Aldehyde
Reduktion: Gesättigte Alkohole
Substitution: Alkylhalogenide, Ester
Wissenschaftliche Forschungsanwendungen
1,1-Dicyclopropylprop-2-en-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuartiger Cyclopropyl-haltiger Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Hydroxyl- und Cyclopropylgruppen. Diese Wechselwirkungen können zu verschiedenen chemischen Transformationen führen, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an einer Reihe von chemischen Wegen teilzunehmen, was sie zu einem wertvollen Werkzeug in mechanistischen Studien macht .
Wirkmechanismus
The mechanism of action of 1,1-Dicyclopropylprop-2-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Cyclopropylmethanol: Ähnlich in der Struktur, aber es fehlt das Prop-2-en-1-ol-Grundgerüst.
Cyclopropylacetylen: Enthält Cyclopropylgruppen, unterscheidet sich aber in der Alkinfunktionalität.
Cyclopropylcarbinol: Ähnliche Alkoholfunktionalität, aber mit einer anderen Kohlenstoffkettenstruktur.
Einzigartigkeit:
1,1-Dicyclopropylprop-2-en-1-ol ist aufgrund seiner Kombination von Cyclopropylgruppen und einer allylischen Alkoholstruktur einzigartig. Diese Kombination verleiht ihm besondere Reaktivitäts- und Stabilitätseigenschaften, was es zu einer wertvollen Verbindung für spezialisierte Forschungsanwendungen macht .
Eigenschaften
CAS-Nummer |
55091-59-3 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1,1-dicyclopropylprop-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10,7-3-4-7)8-5-6-8/h2,7-8,10H,1,3-6H2 |
InChI-Schlüssel |
GIEXUCQVFSVKRE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1CC1)(C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)

![Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967562.png)




![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967607.png)




![(5Z)-2-(2,4-Dichlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11967641.png)
![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)
